

Detailed Mechanism of Action and Downstream Effects

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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

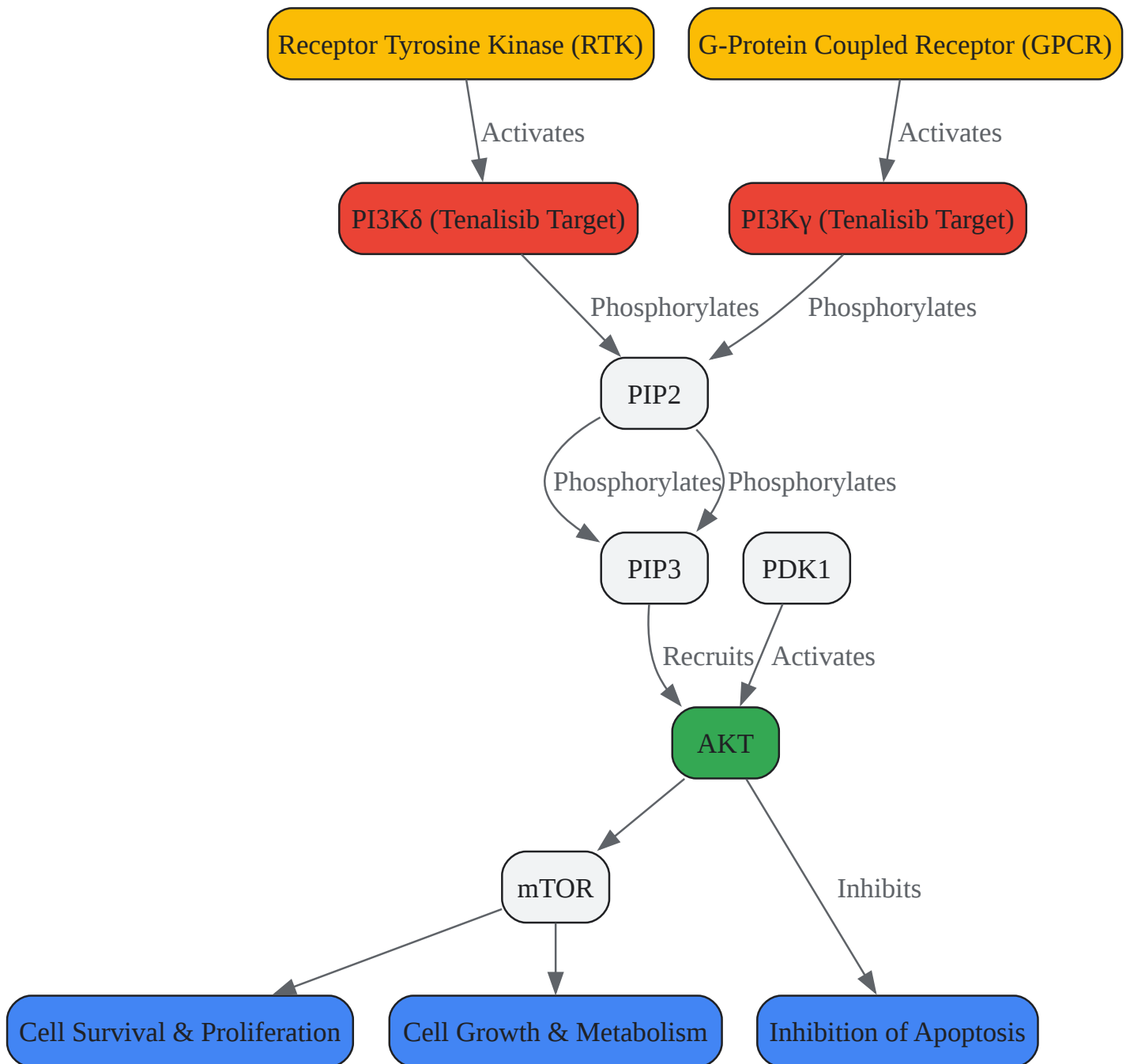
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Tenalisib's therapeutic effect stems from its coordinated inhibition of two specific PI3K isoforms, which are predominantly expressed in cells of hematopoietic origin.

- **Dual Isoform Inhibition:** **Tenalisib** is an equipotent inhibitor of both PI3K δ (IC₅₀ = 24.5 nM) and PI3K γ (IC₅₀ = 33.2 nM). This dual action is significant because while PI3K δ is often dysregulated in hematologic malignancies driving malignant B-cell and T-cell proliferation and survival, PI3K γ plays a key role in the function of immune cells within the tumor microenvironment [1] [2].
- **Impact on Tumor Microenvironment:** Beyond directly targeting cancer cells, **Tenalisib** modulates the tumor microenvironment. It downregulates lactic acid metabolism, which can switch the activation of tumor-associated macrophages from an immunosuppressive (M2-like) state to a more inflammatory (M1-like) state. This reshaping of the microenvironment enhances anti-tumor immunity [1].
- **Key Molecular Consequences:** By inhibiting PI3K δ and PI3K γ , **Tenalisib** blocks the phosphorylation and activation of the downstream effector AKT (pAKT). This inhibition leads to reduced cell proliferation and the induction of apoptosis (programmed cell death) in malignant T-cells and other hematologic cancer cells [1].

The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by **Tenalisib**.



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Tenalisib inhibits *PI3Kδ* and *PI3Kγ*, blocking the downstream *PI3K/AKT/mTOR* signaling pathway and its pro-survival effects.

Quantitative Potency and Cellular Activity

The potency of **Tenalisib** has been characterized through both enzymatic and cell-based assays, confirming its dual inhibitory activity at low nanomolar concentrations.

Assay Type	PI3K δ IC ₅₀ /EC ₅₀	PI3K γ IC ₅₀ /EC ₅₀	Context / Model
Enzymatic Assay	24.5 nM	33.2 nM	Half-maximal inhibitory concentration (IC ₅₀) against purified enzymes [1]
Cell-Based Assay	38.1 nM	22.3 nM	Half-maximal effective concentration (EC ₅₀) in cell cultures [1]
Cellular GI ₅₀	N/A	N/A	33 nM (Growth inhibition in SU-DHL-6 cell line) [3]

Experimental Evidence and Key Findings

Preclinical and clinical studies provide evidence for **Tenalisib**'s mechanism and its anti-tumor effects.

- **In Vitro Anti-proliferative and Pro-apoptotic Activity:** Studies using immortalized B and T lymphoma cell lines demonstrated that **Tenalisib** induces apoptosis and has anti-proliferative effects. This was accompanied by inhibition of the downstream biomarker pAKT, confirming on-target pathway inhibition [1]. Ex vivo studies also showed apoptosis induction in primary malignant cells derived from cutaneous T-cell lymphoma (CTCL) patients [1].
- **In Vivo Efficacy:** **Tenalisib** delayed tumor growth in a subcutaneous mouse MOLT-4 xenograft model, a representative model of human T-cell acute lymphoblastic leukemia, confirming its efficacy in a living organism [1].
- **Clinical Correlates and Biomarker Modulation:** In a phase I/Ib clinical trial in patients with relapsed/refractory T-cell lymphoma, treatment with **Tenalisib** resulted in an overall response rate of 45.7%. Analysis of responding tumors showed a marked downregulation of immune and inflammatory markers such as **CD30**, **IL-31**, and **IL-32 α** , providing clinical evidence of its biological activity beyond direct tumor killing [4].

Clinical Pharmacology and Development Status

Tenalisib has progressed into clinical trials for various hematologic malignancies, with key pharmacological properties observed in human studies.

Parameter	Finding / Value	Context
Pharmacokinetics (PK)	Rapidly absorbed; median half-life of ~2.28 hours	Supports twice-daily (BID) dosing regimen [4]
Maximum Tolerated Dose (MTD)	800 mg BID under fasting conditions	Determined in Phase I/Ib T-cell lymphoma study [4]
Common Treatment-Emergent Adverse Events (TEAEs)	Fatigue (45%); Transaminase elevation (33%)	Most frequent related Grade ≥ 3 TEAE: transaminase elevation (21%) [4]
Key Development Focus	Relapsed/Refractory T-Cell Lymphomas; Combination therapy (e.g., with romidepsin)	Ongoing clinical investigations [4] [1]

Based on the search results, detailed experimental protocols for the key biochemical and cellular assays were not available. The information presented focuses on the outcomes and potency measures (IC₅₀/EC₅₀) from these experiments.

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